molecular formula C13H16N4OS B2950499 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1797709-63-7

2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Katalognummer B2950499
CAS-Nummer: 1797709-63-7
Molekulargewicht: 276.36
InChI-Schlüssel: IGOPGNUEVSCDDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways that promote cell survival and proliferation (6). 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to selectively inhibit BTK activity with an IC50 value of 0.85 nM (3). It has also been demonstrated to inhibit the phosphorylation of downstream signaling molecules such as PLCγ2 and AKT (3). In preclinical studies, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to decrease cell proliferation and increase apoptosis in B-cell malignancies (3). In addition, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5).

Vorteile Und Einschränkungen Für Laborexperimente

2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in B-cell receptor signaling and B-cell malignancies. However, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has some limitations in laboratory experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has a short half-life in vivo, which can limit its efficacy in animal models.

Zukünftige Richtungen

There are several future directions for the use of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in scientific research. One potential application is in combination therapy with other drugs for the treatment of B-cell malignancies. 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5), and further studies are needed to evaluate the safety and efficacy of combination therapy in clinical trials. Another future direction is in the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide may have potential applications in other diseases such as autoimmune disorders, where BTK plays a role in immune cell signaling. Further studies are needed to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in these diseases.
Conclusion:
In conclusion, 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a potent and selective inhibitor of BTK that has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. Its mechanism of action involves the inhibition of B-cell receptor signaling and downstream pathways, leading to decreased cell proliferation and increased apoptosis. 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has some limitations in laboratory experiments, but its potential applications in combination therapy and other diseases make it an exciting area of research. Further studies are needed to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in clinical trials.
References:
1. Kishimoto S, et al. Bioorg Med Chem. 2017;25(23):6260-6272.
2. Byrd JC, et al. Blood. 2016;128(22):2522-2530.
3. Ishikawa D, et al. Cancer Sci. 2018;109(7):2228-2239.
4. Zhang L, et al. Blood. 2019;134(Supplement_1):2912-2912.
5. Woyach JA, et al. Blood. 2019;134(Supplement_1):31-31.
6. Rawlings DJ, et al. Annu Rev Immunol. 2006;24:1-16.

Synthesemethoden

The synthesis of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature (1). The purity and stability of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide are critical for its use in scientific research, and various analytical methods such as HPLC and NMR are used to ensure the quality of the compound.

Wissenschaftliche Forschungsanwendungen

2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) (2). It has been demonstrated to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies (3). 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been shown to enhance the anti-tumor activity of other drugs such as venetoclax and ibrutinib (4, 5). Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

2-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-12(10-16-5-1-2-6-16)15-11-3-7-17(9-11)13-14-4-8-19-13/h1-2,4-6,8,11H,3,7,9-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOPGNUEVSCDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.